![molecular formula C7H12O B2429950 2-(Propan-2-yl)cyclobutan-1-one CAS No. 27608-63-5](/img/structure/B2429950.png)
2-(Propan-2-yl)cyclobutan-1-one
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Description
“2-(Propan-2-yl)cyclobutan-1-one” is a chemical compound with the CAS Number: 27608-63-5. It has a molecular weight of 112.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-isopropylcyclobutan-1-one. The InChI code is 1S/C7H12O/c1-5(2)6-3-4-7(6)8/h5-6H,3-4H2,1-2H3 and the InChI key is SHZQRYVAUCNNAV-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific reactions involving “2-(Propan-2-yl)cyclobutan-1-one” are not available, cyclobutanones are known to participate in various reactions. For instance, they can undergo oxidative ring expansion with CAN under oxygen atmosphere . They can also participate in Diels-Alder cycloadditions .Scientific Research Applications
- Cyclobutane motifs play a crucial role in drug design due to their unique structural features. For instance, Pfizer’s Xeljanz, a potent medication for rheumatoid arthritis, incorporates a cyclobutane subunit. Abrocitinib, an FDA-approved sulphonamide derivative, also contains a 1,3-disubstituted cyclobutane structure. These modifications enhance selectivity and improve ADMET properties .
- The [2 + 2] cycloaddition is the primary method for synthesizing cyclobutanes. Over the past decade, it has been widely used in the chemical synthesis of cyclobutane-containing natural products. Researchers have explored various reaction mechanisms to create intricate structural frameworks found in diverse pharmaceuticals .
- Crystallographic studies and spectroscopic analyses provide valuable insights into the conformation and properties of cyclobutane-containing compounds. Techniques like X-ray crystallography and NMR spectroscopy reveal the three-dimensional arrangement of atoms and bond angles in these molecules .
Medicinal Chemistry and Drug Development
Natural Product Synthesis
Structural Insights and Spectroscopy
properties
IUPAC Name |
2-propan-2-ylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5(2)6-3-4-7(6)8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQRYVAUCNNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)cyclobutan-1-one |
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